

Application Notes and Protocols: Dissolving MW-150 Dihydrochloride Dihydrate in DMSO

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Compound of Interest

Compound Name: MW-150 dihydrochloride dihydrate

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Abstract

These application notes provide a detailed protocol for the solubilization of **MW-150 dihydrochloride dihydrate**, a selective p38 α MAPK inhibitor, in dimethyl sulfoxide (DMSO) for use in a variety of research applications. Adherence to this protocol will help ensure the accurate preparation of stock solutions, thereby maintaining the integrity of experimental results. The document also includes quantitative data on solubility, stability, and storage, as well as a diagram of the relevant signaling pathway and the experimental workflow.

Introduction

MW-150 is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38 α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM.[1][2] It functions by inhibiting the ability of endogenous p38 α MAPK to phosphorylate its substrate MK2 in activated glia.[1][3][4] This inhibitory action leads to a concentration-dependent reduction in the production of pro-inflammatory cytokines, such as IL-1 β .[3] Due to its role in modulating neuroinflammatory pathways, MW-150 is a compound of interest in studies related to neurodegenerative diseases like Alzheimer's disease.[5] Proper solubilization is a critical first step for its use in in vitro and in vivo studies. DMSO is a common solvent for this compound; however, specific handling procedures are necessary to achieve optimal solubility and stability.



Quantitative Data Summary

The following table summarizes the key quantitative data for **MW-150 dihydrochloride dihydrate** when dissolved in DMSO.

Parameter	Value	Reference
Molecular Formula	C24H29Cl2N5O2	
Molecular Weight	490.43 g/mol	[6]
Solubility in DMSO	20.83 mg/mL	[6][3]
Molar Solubility in DMSO	42.47 mM	[6][3]
Stock Solution Storage	-80°C for 2 years; -20°C for 1 year	

Experimental Protocol: Dissolving MW-150 Dihydrochloride Dihydrate in DMSO

This protocol details the steps for preparing a high-concentration stock solution of **MW-150 dihydrochloride dihydrate** in DMSO.

3.1. Materials

- MW-150 dihydrochloride dihydrate powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath
- · Calibrated pipettes and sterile tips

3.2. Procedure



- Preparation: Before opening, bring the vial of MW-150 dihydrochloride dihydrate powder
 to room temperature to prevent condensation of moisture, as the compound is hygroscopic.
 It is crucial to use anhydrous or newly opened DMSO because the presence of water can
 significantly impact solubility.[3]
- Weighing: Carefully weigh the desired amount of MW-150 dihydrochloride dihydrate powder in a sterile microcentrifuge tube or vial.
- Solvent Addition: Add the appropriate volume of DMSO to the powder to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound, add 0.2039 mL of DMSO.[6]
- Initial Mixing: Briefly vortex the solution to ensure the powder is well-suspended in the DMSO.
- Ultrasonication: To facilitate complete dissolution, place the tube or vial in an ultrasonic bath. [6][3] Sonicate the solution until it becomes clear and all particulate matter is dissolved. The time required may vary, but intermittent vortexing can aid the process.
- Sterilization (Optional): If the stock solution is intended for cell culture applications, it can be sterilized by filtering through a 0.22 μm syringe filter that is compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

3.3. Preparation of Working Solutions

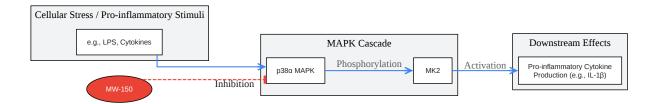
For cell-based assays, the high-concentration DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium. It is important to note that direct dilution of a high-concentration DMSO stock into aqueous solutions can sometimes lead to precipitation of the compound. To mitigate this, a serial dilution approach is recommended. When preparing dilutions for in vivo studies, co-solvents such as PEG300 and Tween-80 may be required to maintain solubility in the final formulation.[3][4]

Visualizations



4.1. Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by MW-150.



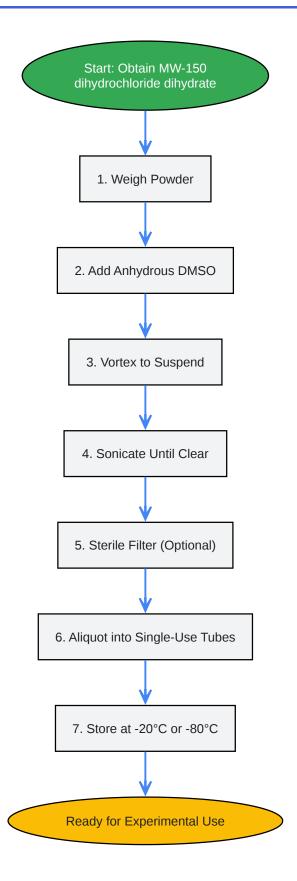
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Caption: Simplified p38 α MAPK signaling pathway inhibited by MW-150.

4.2. Experimental Workflow

The diagram below outlines the key steps for preparing a stock solution of MW-150 in DMSO.





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Caption: Experimental workflow for dissolving MW-150 in DMSO.



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